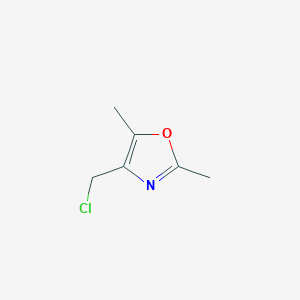

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYVFBKYKYWTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428718 | |

| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777823-76-4 | |

| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 4 Chloromethyl 2,5 Dimethyl 1,3 Oxazole

Chemical Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group attached to the C4 position of the oxazole (B20620) ring is the molecule's most significant reactive feature. This functionality serves as a potent electrophilic center. The presence of the electron-withdrawing chlorine atom polarizes the carbon-chlorine bond, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of benzylic halides, positioning the compound as a valuable alkylating agent in the synthesis of more complex molecular structures.

Nucleophilic Displacement Reactions

The predominant reaction pathway for 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole involves the nucleophilic displacement of the chloride ion. This SN2-type reaction allows for the introduction of diverse functional groups at the C4-methyl position, making it a cornerstone of its synthetic applications. beilstein-journals.org

The electrophilic chloromethyl group readily undergoes substitution with azide (B81097) nucleophiles. In a typical reaction, treatment with sodium azide (NaN₃) in a suitable polar aprotic solvent leads to the formation of 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole. This transformation proceeds via a standard SN2 mechanism and provides a precursor for further chemical modifications, such as reduction to amines or participation in cycloaddition reactions.

As a reactive alkylating agent, this compound can be employed to introduce the 2,5-dimethyl-1,3-oxazol-4-yl)methyl moiety onto various nucleophiles, including those based on nitrogen, oxygen, and sulfur. nih.gov

Of particular note are C-alkylation reactions. Studies on analogous chloromethyl-substituted oxadiazoles (B1248032) demonstrate a clear pathway for this transformation. beilstein-journals.orgnih.gov For instance, the reaction with potassium cyanide (KCN) initially proceeds through a simple SN2 displacement to yield the corresponding cyanomethyl derivative. beilstein-journals.orgnih.gov The resulting product possesses an acidic proton on the carbon adjacent to the nitrile group. In the presence of a base, this proton can be abstracted to form a stabilized carbanion. nih.gov This carbanion can then act as a carbon-centered nucleophile, attacking another molecule of the starting chloromethyl compound to form a di-substituted acetonitrile (B52724) derivative. nih.gov

Research on the reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) with KCN provides insight into the conditions for such transformations.

Table 1: Reaction Conditions for Cyanomethylation and Subsequent Alkylation

| Entry | KCN (Equivalents) | Solvent | Temperature (°C) | Major Product |

|---|---|---|---|---|

| 1 | 10 | CH₃CN | Reflux | Trisubstituted Acetonitrile |

This data is based on the reactivity of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a related heterocyclic compound, and is presented to illustrate the principle of C-alkylation. beilstein-journals.org

Electrophilic Aromatic Substitution and C-H Functionalization

While the chloromethyl group dictates the nucleophilic reaction profile, the oxazole ring itself can be modified through other means. Direct C-H functionalization has emerged as a powerful strategy for elaborating heterocyclic cores. rsc.orgmdpi.com This approach, frequently catalyzed by transition metals, allows for the formation of new carbon-carbon or carbon-heteroatom bonds directly from an existing C-H bond. mdpi.com

For oxazole systems, palladium-catalyzed direct arylation often targets the C5 position. In the case of this compound, the C4 and C5 positions are already substituted. However, related palladium-catalyzed reactions, such as the C-H/C-O coupling of oxazoles with diarylmethanol derivatives, demonstrate the feasibility of functionalizing the oxazole ring system under metal-catalyzed conditions. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools for constructing C-C bonds. The chloromethyl group of this compound can serve as the electrophilic partner in such transformations, analogous to the well-documented reactivity of benzylic and other activated halides. researchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides can be challenging substrates, activated chlorides, such as the one in the chloromethyl group, are more amenable to this reaction.

Research on the closely related 4-bromomethyl-2-chlorooxazole demonstrates the utility of this approach. researchgate.net In that system, selective Suzuki coupling occurs at the more reactive 4-bromomethyl position, allowing for the introduction of various aryl and vinyl groups while leaving the 2-chloro substituent untouched for potential subsequent coupling reactions. researchgate.net A similar reactivity pattern is expected for this compound, where the chloromethyl group would act as the handle for Suzuki-Miyaura coupling.

Table 2: Suzuki-Miyaura Coupling of 4-Bromomethyl-2-chlorooxazole with Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Chloro-4-benzyl-oxazole | 56 |

| 2 | 4-Acetylphenylboronic acid | 4-(4-Acetylbenzyl)-2-chloro-oxazole | 54 |

| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxybenzyl)-oxazole | 61 |

This data is for the analogous compound 4-bromomethyl-2-chlorooxazole and illustrates the principle of selective Suzuki-Miyaura coupling at the activated halomethyl position. researchgate.net

Other Palladium- and Copper-Catalyzed Coupling Reactions

While direct palladium- and copper-catalyzed coupling reactions on this compound are not extensively documented in dedicated studies, the reactivity of analogous systems provides significant insight into its potential transformations. The oxazole core, particularly when substituted with halides or triflates, is amenable to a variety of powerful C-C and C-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org For oxazole derivatives, reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings are of particular importance. wikipedia.orgwikipedia.orgijpsonline.com Research on analogous compounds, such as 4-bromomethyl-2-chlorooxazole, demonstrates that palladium-catalyzed coupling can be selectively performed at the halomethyl position. researchgate.net For instance, Stille and Suzuki couplings have been successfully effected at the 4-bromomethyl position, leaving a chloro-substituent at the 2-position intact for subsequent transformations. researchgate.net This suggests that the chloromethyl group of this compound could similarly participate in such coupling reactions.

A review of oxazole synthesis highlights the use of the Suzuki reaction on 4-(4-bromophenyl)-2,5-dimethyloxazole to create novel biphenyl-1,3-oxazole derivatives, indicating that the 4-position of the oxazole ring is reactive towards palladium-catalyzed couplings. ijpsonline.com Furthermore, Sonogashira couplings have been reported for functionalized trifloyl oxazoles, showcasing the utility of this reaction for introducing alkynyl moieties onto the oxazole ring. nih.govnih.gov The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

Copper-catalyzed reactions are also prevalent in the synthesis and functionalization of oxazoles. organic-chemistry.orgnih.gov For example, an efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed to produce trisubstituted oxazoles. organic-chemistry.org While this is a synthetic route to the oxazole ring itself, it underscores the role of copper in mediating reactions involving oxazole precursors. Copper-catalyzed alkylation of azoles through direct C-H functionalization has also been reported, offering a pathway to chiral alkyl azoles. nih.gov

The following table summarizes representative palladium- and copper-catalyzed coupling reactions on analogous oxazole systems, providing a model for the expected reactivity of this compound.

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Co-catalyst | Base/Solvent | Product | Yield (%) | Reference |

| Stille Coupling | 4-Bromomethyl-2-chlorooxazole | Organostannane | Pd Catalyst | Not specified | 4-Substituted-2-chlorooxazole | Good to Excellent | researchgate.net |

| Suzuki Coupling | 4-Bromomethyl-2-chlorooxazole | Boronic Acid | Pd Catalyst | Not specified | 4-Substituted-2-chlorooxazole | Moderate | researchgate.net |

| Suzuki Coupling | 4-(4-Bromophenyl)-2,5-dimethyloxazole | Substituted Phenylboronic Acid | Bis(triphenylphosphine)palladium(II) chloride | Potassium carbonate / DMF | 2,5-Dimethyl-4-substituted biphenyl-1,3-oxazole | Good | ijpsonline.com |

| Sonogashira Coupling | Functionalized Trifloyl Oxazoles | Terminal Alkynes | Pd(0) Catalyst / Cu(I) Co-catalyst | Not specified | Alkynyl-substituted Oxazoles | Not specified | nih.gov |

Ring-Opening and Rearrangement Processes

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by heat or chemical reagents. A notable rearrangement in oxazole chemistry is the Cornforth rearrangement. wikipedia.org This reaction typically involves a 4-acyloxazole, where the acyl group's substituent and the group at the 5-position of the oxazole ring exchange places upon heating. wikipedia.org The mechanism proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes rearrangement and ring-closes to form the isomeric oxazole. wikipedia.org While the direct applicability of the Cornforth rearrangement to a 4-chloromethyl substituted oxazole is not explicitly detailed, it highlights a potential pathway for isomerization if the chloromethyl group were to be converted to a suitable acyl derivative.

More recent research has uncovered a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process. nih.gov This highly specific transformation underscores that, under the right conditions, the oxazole framework can be induced to undergo significant structural changes.

Additionally, lithiation at the 2-position of 4,5-diaryloxazoles can sometimes be complicated by ring-opening to an isonitrile enolate, demonstrating another potential pathway for cleavage of the oxazole ring. nih.gov

Derivatization via Modifications at Oxazole Ring Substituents

The substituents on the oxazole ring of this compound offer multiple sites for further chemical modification. The chloromethyl group at the 4-position is a particularly reactive handle for derivatization.

The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov This reactivity is analogous to that of benzylic halides. Studies on similar 2-(halomethyl)-4,5-diaryloxazoles have shown that the chloromethyl group readily reacts with various nucleophiles. nih.gov For example, reactions with amines can produce aminomethyl derivatives, while reaction with alkoxides or phenoxides can yield the corresponding ether-linked oxazoles. nih.gov Thiolates can also displace the chloride to form thioethers. nih.gov

The methyl groups at the 2- and 5-positions are generally less reactive. However, deprotonation of the 2-methyl group in 2-methyl-4,5-diaryloxazoles using a strong base like lithium diisopropylamide (LDA) allows for subsequent alkylation, providing a route to extend the carbon chain at this position. nih.gov A similar strategy could potentially be applied to the methyl groups of this compound, although the presence of the electrophilic chloromethyl group would need to be considered in the reaction design.

The following table provides examples of derivatization reactions based on the reactivity of analogous chloromethyl-substituted oxazoles.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Diethyl malonate / NaH | Nucleophilic Substitution (C-alkylation) | Diethyl (4,5-diphenyl-1,3-oxazol-2-yl)methylmalonate | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Various amines | Nucleophilic Substitution | 2-(Aminomethyl)-4,5-diphenyloxazole derivatives | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Alkoxides / Phenoxides | Nucleophilic Substitution | 2-(Alkoxymethyl)- or 2-(Phenoxymethyl)-oxazole derivatives | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Thiocyanate / Thiophenoxide | Nucleophilic Substitution | 2-(Thiocyanatomethyl)- or 2-(Phenylthiomethyl)-oxazole derivatives | nih.gov |

| 2-Methyl-4,5-diaryloxazoles | LDA, then alkyl halide | Deprotonation-Alkylation | 2-Alkyl-4,5-diaryloxazoles | nih.gov |

Mechanistic Investigations into 4 Chloromethyl 2,5 Dimethyl 1,3 Oxazole Synthesis and Reactivity

Detailed Reaction Mechanisms for Oxazole (B20620) Ring Formation

The synthesis of the 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole ring system is primarily achieved through variations of the Hantzsch oxazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a primary amide. researchgate.netijpsonline.com For the specific target compound, the key reactants are typically 1,3-dichloropropanone and acetamide (B32628). The reaction mechanism proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

The generally accepted mechanism can be detailed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the acetamide on the carbonyl carbon of the 1,3-dichloropropanone. This forms a tetrahedral intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic substitution. The hydroxyl group attacks the carbon bearing a chlorine atom, leading to the formation of a five-membered heterocyclic ring, a 4-(chloromethyl)-5-chloro-2-methyl-4,5-dihydro-1,3-oxazol-4-ol intermediate.

Dehydration and Aromatization: The oxazoline (B21484) intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) and dehydrochlorination to achieve aromatic stability. pharmaguideline.com This final step, often facilitated by a dehydrating agent like sulfuric acid or polyphosphoric acid, results in the formation of the stable 1,3-oxazole ring. ijpsonline.compharmaguideline.com

Catalytic Cycles and Intermediates in Metal-Mediated Transformations

The this compound scaffold, particularly the reactive chloromethyl group, is amenable to various metal-mediated transformations, which are crucial for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are prominently utilized. researchgate.netignited.in

A typical catalytic cycle for a palladium-catalyzed Suzuki coupling reaction involving the chloromethyl group proceeds as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). This step forms a palladium(II) intermediate. mdpi.com

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (in Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, where the two organic substituents are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Key intermediates in these transformations are the organopalladium(II) species formed after oxidative addition and transmetalation. ignited.in Besides palladium, other transition metals like copper and cobalt are also employed in catalyzing reactions on the oxazole core, often for C-H functionalization or coupling with different partners. researchgate.netresearchgate.netsemanticscholar.org Copper catalysts, for instance, are used for coupling with amides or in direct arylation processes. semanticscholar.org

Table 1: Metal Catalysts and Intermediates in Oxazole Transformations

| Catalyst System | Reaction Type | Key Intermediate(s) | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Suzuki Coupling | Aryl-Pd(II)-Halide Complex | ijpsonline.com |

| PdCl₂(PPh₃)₂ | Suzuki Coupling | 4-substituted-2-chlorooxazole | researchgate.net |

| Cp*Co(III) | C-H Functionalization | Cobaltacycle Intermediate | researchgate.net |

| Cu(I)/Phenanthroline | Direct Arylation | Cu(I)-Oxazole Complex | nih.gov |

Radical Pathways and Single Electron Transfer (SET) Mechanisms

While ionic pathways dominate many oxazole syntheses, radical mechanisms and single electron transfer (SET) processes represent an alternative route for the formation and functionalization of the oxazole ring. Visible-light photoredox catalysis, for example, can facilitate the synthesis of substituted oxazoles from α-bromo ketones and amines. organic-chemistry.org This suggests that a radical intermediate is generated from the α-haloketone precursor.

A plausible SET mechanism can be outlined as follows:

Initiation: A photocatalyst, upon excitation by visible light, can act as a potent single-electron donor or acceptor. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a suitable donor substrate. In a reductive cycle, it donates an electron to a substrate.

Radical Formation: In the context of functionalizing this compound, a SET event could involve the transfer of an electron to the molecule. This would form a radical anion, which could then fragment by cleaving the C-Cl bond to generate a chloride anion and a 4-(methyl radical)-2,5-dimethyl-1,3-oxazole species. youtube.com

Propagation/Termination: The newly formed oxazole-based radical can then engage in various reactions, such as addition to an alkene or coupling with another radical, to form the final product.

Mechanistic studies on the synthesis of related heterocycles, such as isoxazoles, have also revealed radical pathways, supporting the viability of such mechanisms in five-membered heterocycle chemistry. organic-chemistry.org These SET pathways offer a metal-free or mild alternative to traditional methods, often proceeding under ambient temperature and pressure.

Influence of Reaction Conditions on Pathway and Selectivity

Reaction conditions, including solvent, temperature, catalyst, ligand, and base, exert a profound influence on the reaction pathway, yield, and selectivity of both the synthesis and subsequent functionalization of this compound.

Functionalization and Selectivity: For post-synthesis modifications, particularly metal-catalyzed C-H functionalization or cross-coupling reactions, the reaction parameters are paramount for controlling regioselectivity. For instance, in the direct arylation of the oxazole ring, the choice of palladium catalyst and ligand system can selectively target either the C2 or C5 position. nih.gov Strotman and Chobanian demonstrated that C5 arylation is favored in polar solvents, whereas C2 arylation is preferred in nonpolar solvents with specific phosphine (B1218219) ligands. nih.gov The base used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely an acid scavenger but plays an active role in the catalytic cycle, with its strength and solubility affecting reaction efficiency. nih.govrsc.org

Table 2: Effect of Reaction Conditions on Selectivity in Oxazole Arylation

| Target Position | Catalyst/Ligand | Solvent | Base | Outcome/Yield | Reference |

|---|---|---|---|---|---|

| C5-Arylation | Pd(OAc)₂ / SPhos | t-AmylOH (polar) | K₂CO₃ | High selectivity for C5 | nih.gov |

| C2-Arylation | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane (nonpolar) | K₃PO₄ | High selectivity for C2 | nih.gov |

| C2-Arylation | PdCl(dppb)(C₃H₅) | Toluene | Cs₂CO₃ | 69% Yield | nih.gov |

| C5-Alkylation | Pd(OAc)₂ / DDQ | N/A | AgOAc | Good Yields | mdpi.com |

| C2-Arylation | P(t-Bu)₃/PivOH | Dioxane | K₂CO₃ | C2 selective arylation | nih.gov |

Stereochemical Aspects of Oxazole Functionalization

The parent molecule, this compound, is achiral. Therefore, discussions of stereochemistry focus on reactions that introduce a new chiral center, typically through functionalization of the chloromethyl group or the oxazole ring itself.

The introduction of stereochemistry can be achieved through several strategies:

Use of Chiral Reagents: A straightforward method involves reacting the chloromethyl group with a chiral nucleophile. For example, reaction with a chiral amine, such as (+)-R-α-methylbenzylamine, results in a diastereomeric mixture of products where a new stereocenter has been introduced, tethered to the oxazole core. nih.gov

Asymmetric Catalysis: A more sophisticated approach employs chiral catalysts to control the stereochemical outcome of a reaction. While direct asymmetric catalysis on this compound is not extensively documented, principles from related systems are applicable. For example, chiral copper-Phosferrox complexes have been successfully used in asymmetric aldol (B89426) reactions of oxazolinyl esters to create chiral products with high enantioselectivity. acs.org Similarly, chiral vanadyl complexes have been used for asymmetric 1,2-alkoxy-sulfenylation of vinylarenes, introducing a stereocenter adjacent to a heterocycle. acs.org A hypothetical asymmetric Suzuki coupling at the chloromethyl position would involve a chiral ligand on the palladium catalyst to induce facial selectivity during the reductive elimination step, leading to an enantiomerically enriched product.

The development of stereoselective methods is crucial for producing enantiomerically pure oxazole derivatives for applications in medicinal chemistry and materials science. acs.orgnih.gov

Table 3: Examples of Chiral Ligands/Catalysts in Asymmetric Synthesis of Heterocycles

| Catalyst/Ligand Family | Metal | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Phosferrox Ligands | Copper | Asymmetric Aldol Addition | Synthesis of chiral oxazolines | acs.org |

| Chiral Vanadyl Complexes | Vanadium | Asymmetric Sulfenylation | Creation of stereocenters next to heterocycles | acs.org |

Advanced Research Applications of 4 Chloromethyl 2,5 Dimethyl 1,3 Oxazole and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

Extensive literature searches did not yield specific studies on the direct anticancer or antimicrobial activities of the compound 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole. Research in these areas tends to focus on broader classes of oxazole (B20620) derivatives. The following sections detail the findings for related oxazole compounds, providing a contextual understanding of their potential, though direct data for the specified molecule is not publicly available.

Anticancer Potential and Cytotoxicity Studies

While specific cytotoxic data for this compound is not available, the broader class of oxazole-containing molecules has been a subject of interest in anticancer research.

Activity against Cancer Cell Lines (e.g., Leukemia, NCI-60)

The National Cancer Institute (NCI) has a well-established screening program, the NCI-60, which evaluates the effect of compounds on 60 different human cancer cell lines. nih.gov This panel represents nine types of cancer: leukemia, non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer. nih.gov Although a valuable tool for identifying novel chemotherapeutics, specific screening results for this compound are not present in the publicly available data. nih.govnih.gov

However, studies on other oxazole derivatives have shown promise. For instance, a series of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were evaluated against the NCI-60 panel. One of the most active compounds demonstrated significant growth inhibition against various cancer cell lines at a 10 µM concentration. cancer.gov Specifically, it showed notable activity against non-small cell lung cancer (HOP-92), breast cancer (MDA-MB-468), and melanoma (SK-MEL-5) cell lines. cancer.gov

In other research, 2-amido-1,3,4-thiadiazole derivatives, which are structurally related to oxazoles, were tested against human leukemia (HL-60), human ovarian cancer (SK-OV-3), and human acute T lymphoblastic leukemia (MOLT-4) cell lines. nih.gov Another study on 1,3,4-thiadiazole (B1197879) derivatives reported activity against the human breast carcinoma (MCF-7) cell line. nih.gov

Mechanisms of Cytotoxic Action

The mechanisms of cytotoxic action for oxazole and its related heterocyclic derivatives are diverse. For some 1,3,4-thiadiazole derivatives, cytotoxic activity has been linked to the induction of apoptosis and DNA fragmentation. nih.gov In the case of certain 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole compounds, the anticancer activity is associated with the inhibition of kinase 1/2 (ERK1/2), which leads to the induction of cell cycle progression through the G1 into the S phase in cancer cells. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The oxazole scaffold is a component of various compounds investigated for their antimicrobial properties.

Antibacterial Activity (Gram-Positive and Gram-Negative)

While specific data on the antibacterial activity of this compound is not available, research on related compounds highlights the potential of the oxazole ring in developing new antibacterial agents.

One study reported that certain 1,3-oxazol-5(4H)-one derivatives exhibited antimicrobial activity against Gram-positive bacterial strains. nih.gov Specifically, one derivative showed a broad spectrum of activity against Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov Another study on 1,3-oxazolidine derivatives, which share a structural similarity, also demonstrated moderate to significant antimicrobial activity against various strains. silae.it

Derivatives of 1,3,4-oxadiazole (B1194373) have also been shown to possess antibacterial properties. For example, some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids displayed activity against both Gram-negative (P. aeruginosa and E. coli) and Gram-positive (S. aureus) bacteria. nih.gov Furthermore, certain N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives have shown a broad spectrum of activity against Gram-positive bacteria such as S. aureus, B. subtilis, and M. luteus, as well as Gram-negative bacteria like P. aeruginosa and E. coli. nih.gov

Antifungal Activity

The antifungal potential of oxazole derivatives has been explored in several studies, although specific data for this compound is lacking.

Research on 1,3-oxazol-5(4H)-one derivatives revealed that a compound containing a phenyl group at the 5-position was active against the Candida albicans strain. nih.gov In a different study, a 2-(4-chlorophenyl)-3-(2-furylmethyl)-4-phenyl-1,3-oxazolidine derivative showed very good antifungal activity. silae.it

Furthermore, various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives have been synthesized and tested for their antifungal properties. Some 1,2,4-oxadiazole derivatives have shown significant activity against plant pathogenic fungi such as Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com In the realm of human pathogens, two 1,3,4-oxadiazole compounds, LMM5 and LMM11, demonstrated fungicidal activity against Paracoccidioides spp., the causative agent of paracoccidioidomycosis. plos.org These compounds showed minimum inhibitory and fungicidal concentration values ranging from 1 to 32 μg/mL. plos.org Azole compounds, in general, are known for their antifungal properties, with some acting as fungistatic agents, while others can be fungicidal at clinically relevant concentrations against certain fungal strains like Aspergillus niger. nih.gov

Antiviral Activity

The oxazole motif is a recognized pharmacophore in the design of antiviral agents, and derivatives of this compound are actively being investigated for their potential to combat various viral infections. Research has shown that certain oxazole-containing compounds exhibit potent activity against a range of viruses, including Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3). For instance, a series of (5-oxazolyl)phenyl amine derivatives demonstrated significant antiviral activity against both HCV and CVB3 in in vitro studies. nih.gov While the direct synthesis from this compound is not always explicitly detailed in every study, the structural similarity of the resulting bioactive compounds suggests its utility as a key synthetic intermediate. The versatility of the oxazole ring allows for its incorporation into complex molecular architectures that can interact with viral proteins and enzymes, thereby inhibiting viral replication. nih.govnih.gov

Anti-Inflammatory and Analgesic Research

Derivatives of this compound have emerged as promising candidates in the search for new anti-inflammatory and analgesic drugs. The oxazole ring is a core component of several compounds that have been shown to modulate inflammatory pathways. For example, various 2,5-disubstituted-1,3,4-oxadiazoles, which can be conceptually derived from oxazole precursors, have demonstrated significant anti-inflammatory properties in preclinical models. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX), a key player in the inflammatory response. nih.govammanu.edu.jo The development of oxazole-based compounds offers a promising avenue for creating novel anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.

Exploration in Other Therapeutic Areas (e.g., Antiparasitic, Antidiabetic, Antitubercular)

The therapeutic potential of this compound derivatives extends beyond antiviral and anti-inflammatory applications. Researchers are actively exploring their utility in a variety of other therapeutic areas.

Antiparasitic Activity: The oxadiazole scaffold, closely related to the oxazole core, has been identified as a privileged structure in the development of broad-spectrum antiparasitic agents. scielo.brnih.gov Compounds containing this motif have shown activity against a range of parasites, including those responsible for vector-borne diseases. nih.gov The ability to readily functionalize the oxazole ring makes it a valuable starting point for the synthesis of novel antiparasitic drug candidates. scielo.brcnrs.fr

Antidiabetic Activity: Oxazole derivatives have been investigated as potential treatments for type 2 diabetes. Some of these compounds have been shown to act as dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which are key regulators of glucose and lipid metabolism. nih.govjcchems.com The development of such dual agonists is a promising strategy for addressing the multifaceted nature of type 2 diabetes.

Antitubercular Activity: The oxazole core is present in compounds that have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.govnih.gov The synthesis of novel oxazole-containing molecules is an active area of research in the quest for new and more effective treatments for this persistent global health threat.

Role as Synthetic Intermediates for Bioactive Compounds

Perhaps the most significant role of this compound in advanced research is its function as a highly versatile synthetic intermediate. The presence of the reactive chloromethyl group allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. This compound can be readily converted into a variety of derivatives, including other halogenated analogs, amines, ethers, and esters, which can then be further elaborated to create complex bioactive molecules. researchgate.netsemanticscholar.org The stability of the 2,5-dimethyl-1,3-oxazole ring system under many reaction conditions adds to its utility as a reliable scaffold in multi-step syntheses. semanticscholar.org

Applications in Chemical Biology and Target Identification

Beyond its direct therapeutic applications, derivatives of this compound are also valuable tools in the field of chemical biology for studying biological processes and identifying new drug targets.

Interaction Studies with Biological Macromolecules

The ability to synthesize a diverse library of oxazole-based compounds allows researchers to probe the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. By systematically modifying the structure of the oxazole derivatives, scientists can investigate the specific structural features that are required for binding to a particular biological target. These studies are crucial for understanding the mechanism of action of drugs and for designing more potent and selective therapeutic agents.

Design of Enzyme Inhibitors and Receptor Agonists/Antagonists (e.g., PPARs, HDAC6, GPR40)

The this compound scaffold has proven to be a valuable starting point for the design of potent and selective modulators of various enzymes and receptors that are implicated in disease.

Peroxisome Proliferator-Activated Receptors (PPARs): As mentioned previously, oxazole derivatives have been developed as dual agonists of PPARα and PPARγ. nih.gov These receptors are members of the nuclear hormone receptor superfamily and are critical regulators of metabolism. The development of selective PPAR modulators is a major focus of research for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes. researchgate.net

Histone Deacetylase 6 (HDAC6): HDAC6 is a zinc-dependent deacetylase that plays a role in a variety of cellular processes, and its dysregulation has been linked to several diseases, including cancer. Difluoromethyl-1,3,4-oxadiazoles, which are structurally related to oxazoles, have been identified as selective and potent inhibitors of HDAC6. nih.gov The oxazole scaffold provides a template for the design of novel HDAC6 inhibitors with improved pharmacological properties. nih.gov

G-protein Coupled Receptor 40 (GPR40): GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is activated by medium and long-chain fatty acids. It is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. Small molecule agonists of GPR40 are being investigated as potential treatments for type 2 diabetes. nih.govnih.gov The oxazole moiety can be incorporated into the design of novel GPR40 agonists to optimize their potency and selectivity.

Contributions to Materials Science

The unique electronic and structural properties of the oxazole ring have positioned it as a compelling component in the design of advanced materials. Derivatives of this compound are explored for their potential to form polymers and other functional materials with tailored optical and electronic characteristics.

The development of new functional materials hinges on the availability of versatile molecular building blocks. Halomethyl-substituted oxazoles, such as this compound, serve as excellent and reactive scaffolds for synthetic elaboration. nih.gov The presence of the chloromethyl group allows for nucleophilic substitution reactions, enabling the covalent bonding of the dimethyloxazole unit to other monomers or polymer backbones. This process is fundamental to creating novel functional polymers. For instance, research on related benzobisoxazole (BBO) units has shown they can be incorporated into conjugated polymers used in organic thin-film transistors (OTFTs). mdpi.com

The synthesis of such materials typically involves reacting the chloromethyl group with various nucleophiles, such as amines, alkoxides, or thiolates, to form new C-N, C-O, or C-S bonds, respectively. nih.gov This versatility allows chemists to design and construct a wide array of materials where the specific properties of the 2,5-dimethyloxazole (B1606727) core—such as thermal stability, and electronic behavior—can be systematically integrated. Although specific polymers derived from this compound are not extensively documented in public literature, the established reactivity of analogous compounds provides a clear pathway for its use in creating materials for electronics and photonics. nih.govijpsonline.com

| Reactant Class | Resulting Linkage | Potential Application | Source |

|---|---|---|---|

| Amine Nucleophiles | C-N (Alkylamino) | Polymer synthesis, Ligand formation | nih.gov |

| Alkoxides / Phenoxides | C-O (Alkoxy/Phenoxy) | Functional polymers, Biologically active ethers | nih.gov |

| Sulfur Nucleophiles | C-S (Alkylthio) | Specialty polymers, Material science precursors | nih.gov |

| Malonate Carbanions | C-C (Alkylation) | Pharmaceutical synthesis (e.g., Oxaprozin) | nih.gov |

Oxazole derivatives are well-established in the field of scintillation, where they function as fluorescent compounds that emit light upon exposure to ionizing radiation. The archetypal example is 2,5-diphenyloxazole (B146863) (PPO), a highly efficient organic scintillator widely used in liquid scintillation cocktails for detecting radiation. wikipedia.orgcalpaclab.com The luminescent properties are inherent to the oxazole ring system itself.

Substituted 2-substituted 4,5-diaryloxazoles exhibit an intrinsic photochemical response that makes them promising candidates for scintillation technology. nih.gov Following this principle, this compound represents a foundational structure for developing new scintillators. The 2,5-dimethyl substitution pattern would alter the electronic structure compared to the classic 2,5-diphenyl-oxazole, thereby tuning the emission wavelength and decay time. The chloromethyl group further allows this custom-tuned luminophore to be chemically bonded into a polymer matrix, leading to the creation of solid-state plastic scintillators. Such materials are crucial for applications in high-energy physics, medical imaging, and national security.

Industrial and Agrochemical Relevance

In addition to materials science, the oxazole framework is frequently employed in the creation of biologically active compounds for industrial and agricultural use. acs.org The stability and specific binding properties of the oxazole ring make it an important scaffold in the design of new, effective agrochemicals. ijpsonline.comacs.org

The primary role of this compound in this sector is that of a key intermediate. Its reactive chloromethyl group is used to synthesize more complex molecules with desired biological activities. For example, numerous modern fungicides are based on an oxazole-carboxamide structure. acs.org Researchers have designed and synthesized series of these derivatives that show potent fungicidal activity against significant plant pathogens, including Magnaporthe grisea (rice blast) and Rhizoctonia solani. acs.orgmdpi.com In these syntheses, a compound analogous to this compound would serve as the handle to connect the oxazole core to another part of the final molecule, such as a thiazole (B1198619) or pyridine (B92270) ring. acs.org

Recent studies have highlighted the effectiveness of oxazole derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors, a critical mode of action for fungicides. acs.orgmdpi.com The development of new compounds is driven by the need to overcome resistance to existing treatments. By using versatile building blocks like this compound, chemists can efficiently generate libraries of novel compounds for screening and development. A patent for the related compound, 3,5-dimethylisoxazole-4-sulfochloride, notes its utility as an intermediate for producing active ingredients with microbicidal properties, further underscoring the industrial value of this class of heterocycles. google.com

| Derivative Class | Target Pathogen/Application | Key Finding | Source |

|---|---|---|---|

| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamides | Magnaporthe grisea | Compounds showed high in-vitro activity, comparable to some commercial fungicides. | acs.org |

| 1,2,4-Oxadiazole Derivatives | Rhizoctonia solani, Botrytis cinerea | Demonstrated significant antifungal activities in mycelial growth inhibition tests. | mdpi.com |

| Bile Acid-Derived Oxazoles | Candida albicans | Synthesized derivatives showed moderate to high inhibition percentages against the fungus. | nih.gov |

| Pyrimidinamine Substituted Phenyl-Oxazoles | General Antifungal | Described as potent antifungal agents. | ijpsonline.com |

Computational and Theoretical Studies of 4 Chloromethyl 2,5 Dimethyl 1,3 Oxazole

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. nih.gov For 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, docking studies would assess how its distinct structural features—the heterocyclic oxazole (B20620) ring, the hydrophobic methyl groups, and the reactive chloromethyl group—interact with the active site of a target protein.

Binding affinity measures the strength of the interaction between a ligand and its receptor. In molecular docking, this is estimated using scoring functions that calculate a value, often expressed in kcal/mol, representing the predicted free energy of binding. A lower (more negative) value typically indicates a stronger, more stable interaction.

While specific docking studies for this compound are not widely published, a hypothetical study against various protein targets could yield results similar to those shown in the table below. Such data is used to rank potential drug candidates and prioritize them for further testing. cam.ac.uk For instance, studies on other heterocyclic compounds have used docking scores to successfully identify potential inhibitors of targets like the heme-binding protein from Porphyromonas gingivalis nih.gov and acetylcholinesterase. nih.gov

| Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme (Inflammation) | -8.9 | Val523, Ser530, Arg120 |

| PfATP4 | Ion Pump (Antimalarial) | -9.5 | Leu250, Ile254, Phe257 |

| Acetylcholine (B1216132) Receptor | Receptor (Nematicidal) | -7.8 | Trp149, Tyr190, Gly153 |

| Heme-binding protein | Transport Protein (Antibacterial) | -8.2 | His230, Tyr150, Arg201 |

Beyond predicting affinity, docking reveals the structural basis for a compound's activity by visualizing its binding pose and specific molecular interactions within the receptor's active site. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two methyl groups at positions 2 and 5 provide hydrophobicity, likely interacting with nonpolar amino acid residues in the binding pocket.

Halogen Bonding/Covalent Interactions: The chloromethyl group at position 4 is a key feature. The chlorine atom can participate in halogen bonding or, being a reactive electrophilic center, could potentially form a covalent bond with a nucleophilic residue (like cysteine or histidine) in the active site, leading to irreversible inhibition. nih.govnih.gov

In a study of novel 1,2,4-oxadiazole (B8745197) nematicides, the chloromethyl group was identified as a critical active fragment for activity against the acetylcholine receptor. nih.gov Similarly, analysis of other oxazole derivatives has shown that interactions with specific residues like serine and valine are crucial for their biological effects. semanticscholar.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, complementing the static picture from molecular docking. mdpi.com An MD simulation of this compound complexed with a protein receptor would involve calculating the trajectories of atoms over a set period (from nanoseconds to microseconds).

This analysis yields critical information on:

Conformational Stability: MD simulations assess the flexibility of the ligand and whether its binding pose, predicted by docking, is stable over time. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored; a low and stable RMSD suggests a stable binding mode. nih.gov

Protein-Ligand Dynamics: These simulations reveal the stability of key interactions, such as hydrogen bonds, and can show how water molecules in the active site mediate or disrupt binding. mdpi.com For example, a simulation might show the chloromethyl group maintaining a stable orientation near a nucleophilic residue, supporting a hypothesis of covalent inhibition.

Binding Free Energy Calculation: Advanced MD methods like MM/PBSA or MM/GBSA can provide more accurate estimations of binding free energy than docking alone by accounting for solvent effects and entropic contributions. mdpi.com

Studies on other ligand-receptor systems demonstrate that MD simulations are essential for validating docking results and understanding the dynamic nature of the interaction, which is crucial for designing more effective inhibitors. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These methods provide insights into molecular structure, stability, and reactivity based on the principles of quantum mechanics.

DFT calculations can determine the distribution of electrons within this compound, which is fundamental to its reactivity. Key parameters derived from these calculations include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction.

Net Atomic Charges: These calculations assign partial charges to each atom, quantifying the local electron density.

A DFT study on substituted oxazoles showed that adding methyl groups (electron-donating) increases the energy of the HOMO, reduces the HOMO-LUMO gap, and makes the compound more reactive. researchgate.net The 2,5-dimethyl oxazole core of the title compound would follow this trend. The addition of the electron-withdrawing chloromethyl group at the C4 position would be predicted to lower the LUMO energy, making this site a primary target for nucleophilic attack. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Oxazole | -9.534 | 4.491 | 14.025 | Low |

| 2,5-Dimethyl Oxazole | -8.747 | 4.801 | 13.548 | Moderate |

| This compound (Hypothetical) | -8.812 | 4.150 | 12.962 | High |

Note: Values for the title compound are hypothetical extrapolations to illustrate the expected electronic effects of the chloromethyl group.

Quantum chemical calculations are invaluable for studying reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and determine the most favorable reaction pathway. cam.ac.uk

For this compound, DFT could be used to elucidate:

Nucleophilic Substitution Reactions: The chloromethyl group is a reactive handle. Studies on similar halomethyl oxazoles confirm that this position is susceptible to nucleophilic substitution by amines, alkoxides, and sulfur nucleophiles. nih.gov DFT calculations could model the transition states for these reactions, explaining the observed reactivity and regioselectivity.

Cyclization and Rearrangement Pathways: Theoretical calculations can explore potential intramolecular reactions or rearrangements under specific conditions (e.g., thermal or photochemical), predicting the feasibility and products of such transformations. For example, the mechanism for the formation of the oxazole ring itself, such as via a van Leusen reaction, can be modeled to understand intermediate steps and energy barriers. semanticscholar.org

In Silico Predictions of Biological Activity and Toxicity

In the realm of modern chemical and pharmaceutical research, in silico methods, which utilize computational models, have become indispensable for the early assessment of the biological and toxicological profiles of chemical compounds. These predictive tools offer a rapid and cost-effective means to evaluate properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential therapeutic activities, before a compound is synthesized or subjected to extensive experimental testing. For the compound this compound, a comprehensive evaluation of its potential biological effects and toxicity can be initiated through such computational approaches.

The prediction of biological activity often involves screening the chemical structure against databases of known bioactive molecules and their targets. By comparing structural motifs and physicochemical properties, algorithms can forecast the likelihood of a compound interacting with specific proteins, such as enzymes or receptors. This can provide initial hypotheses about its mechanism of action and potential therapeutic applications.

Similarly, toxicological properties are predicted by comparing the chemical structure to libraries of compounds with known toxic effects. Machine learning models and quantitative structure-activity relationship (QSAR) models are frequently employed to identify structural alerts—substructures that are associated with specific types of toxicity, such as mutagenicity, carcinogenicity, or hepatotoxicity. nih.govresearchgate.net

Despite the power of these predictive tools, it is important to note that a thorough search of publicly accessible chemical databases, such as PubChem and ChemSpider, as well as the broader scientific literature, did not yield specific in silico predictions for the biological activity or detailed toxicity profile of this compound. uni.luchemspider.com The available information is generally limited to basic physicochemical property predictions. uni.lu

The following tables illustrate the types of data that would typically be generated in a comprehensive in silico assessment. However, due to the lack of specific studies on this compound, the data fields are marked as not available.

Table 1: Predicted Biological Activity for this compound

| Prediction Target/Model | Predicted Activity | Confidence Score | Notes |

|---|---|---|---|

| Target Prediction (e.g., SwissTargetPrediction) | Data not available in public databases | - | Would predict potential protein targets based on structural similarity. |

| Bioactivity Score (e.g., Molinspiration) | Data not available in public databases | - | Would estimate potential as a GPCR ligand, ion channel modulator, etc. |

Table 2: Predicted Toxicological Profile for this compound

| Toxicological Endpoint | Prediction Model/Platform | Result | Confidence/Probability |

|---|---|---|---|

| Mutagenicity (Ames Test) | e.g., Derek Nexus, VEGA | Data not available in public databases | - |

| Carcinogenicity | e.g., ProTox-II, Lazar | Data not available in public databases | - |

| Hepatotoxicity (DILI) | e.g., ADMETlab, DILIrank | Data not available in public databases | - |

| hERG Inhibition | e.g., preADMET, SwissADME | Data not available in public databases | - |

The absence of specific in silico data for this compound highlights a gap in the current publicly available research on this particular chemical. Future computational studies would be invaluable for elucidating its potential biological roles and toxicological risks, thereby guiding further experimental investigation and ensuring safe handling and use.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of precursor alcohols using agents like SOCl₂. For example, [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol undergoes chlorination with SOCl₂ to yield the chloromethyl derivative . Optimization involves controlling reaction temperature (e.g., reflux in anhydrous solvents), stoichiometry of chlorinating agents, and purification via crystallization (e.g., using ethanol/water mixtures). Yields can be improved by extending reaction times (e.g., 18-hour reflux in DMSO) and using catalysts like glacial acetic acid for condensation steps .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- 1H-NMR : The chloromethyl group (–CH₂Cl) appears as a singlet near δ 4.6–4.7 ppm, while methyl groups on the oxazole ring resonate as singlets between δ 2.3–2.5 ppm .

- IR Spectroscopy : Stretching vibrations for C–Cl bonds appear at ~600–800 cm⁻¹, and oxazole ring C=N/C–O stretches occur at 1600–1650 cm⁻¹ . Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Use fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Wear nitrile gloves and eye protection due to potential skin/eye irritation.

- Store the compound away from moisture to prevent hydrolysis and in labeled, airtight containers.

- Follow waste disposal guidelines for halogenated organics (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electron density of the chloromethyl group, predicting sites susceptible to nucleophilic attack (e.g., SN2 mechanisms). Studies on similar oxazole derivatives show that steric hindrance from the 2,5-dimethyl groups reduces reactivity at the oxazole ring, directing nucleophiles toward the chloromethyl moiety . Solvent effects (e.g., polar aprotic solvents like DMF) can also be simulated to optimize reaction kinetics .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Contradictory NMR Peaks : Ensure sample purity via column chromatography or recrystallization. Impurities from side reactions (e.g., hydrolysis to –CH₂OH) may cause unexpected signals .

- IR Absorbance Overlap : Use 2D-IR or temperature-dependent studies to distinguish overlapping functional groups. For example, oxazole ring vibrations can be differentiated from byproducts by comparing spectra at varying temperatures .

- HRMS Validation : Compare experimental isotopic patterns with theoretical simulations to confirm molecular formula .

Q. How can reaction conditions be tailored to minimize byproduct formation during functionalization of the chloromethyl group?

- Temperature Control : Lower temperatures (0–5°C) reduce elimination side reactions (e.g., formation of alkenes via dehydrohalogenation).

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems .

- Solvent Optimization : Anhydrous THF or DCM minimizes hydrolysis of the chloromethyl group. For example, substitutions with amines proceed with higher yields in DCM due to reduced nucleophile solvation .

Methodological Considerations

Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?

- Heat Management : Use jacketed reactors to control exothermic reactions (e.g., chlorination).

- Purification at Scale : Replace recrystallization with continuous extraction or centrifugal partition chromatography for efficiency .

- Safety Protocols : Implement pressure-relief valves and real-time gas monitoring for large-scale reactions involving volatile reagents like SOCl₂ .

Q. How can researchers leverage cross-coupling reactions to diversify the 1,3-oxazole scaffold?

The chloromethyl group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.